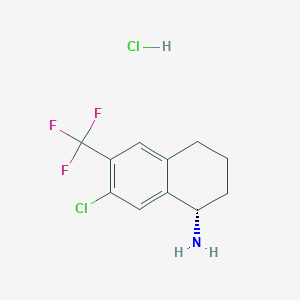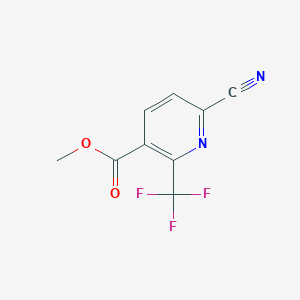![molecular formula C17H16BrF2NO3 B13907266 N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)
N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique chemical structure, which includes bromine, fluorine, ethoxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide may involve large-scale synthesis using similar methods as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and efficient catalyst recycling methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of different products.
Substitution: The replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce dehalogenated or hydrogenated compounds.
Applications De Recherche Scientifique
N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals, materials, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, ethoxy, and methoxy groups can influence the compound’s binding affinity and reactivity with various biological molecules. These interactions may lead to the modulation of specific biochemical pathways, resulting in desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H16BrF2NO3 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C17H16BrF2NO3/c1-3-24-15-7-10(6-13(20)16(15)18)9-21-17(22)12-8-11(19)4-5-14(12)23-2/h4-8H,3,9H2,1-2H3,(H,21,22) |
Clé InChI |
CZRKPDSRMGIMPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)F)OC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


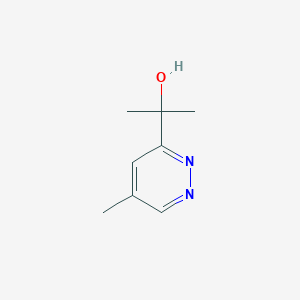
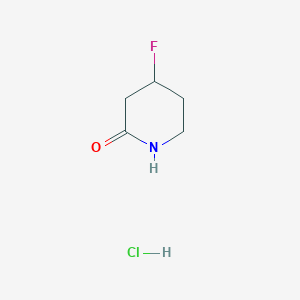
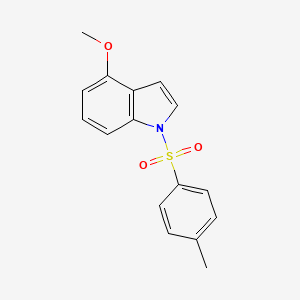
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
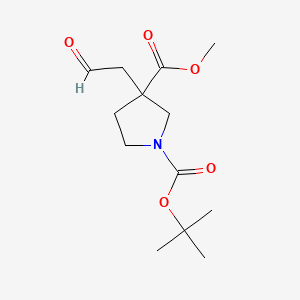
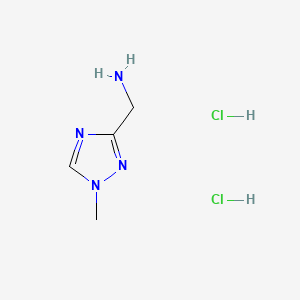
![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)
